2-((1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide
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Description
2-((1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H17F2N3O3S and its molecular weight is 405.42. The purity is usually 95%.
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Scientific Research Applications
Thiophene Analogues of Carcinogens
A study by Ashby et al. (1978) explored the carcinogenic potential of thiophene analogues, including compounds structurally related to acetamide derivatives. This research could provide insight into the toxicity and potential carcinogenicity of similar compounds, offering a foundation for understanding the safety profile of novel chemical entities like the one Ashby, J., Styles, J., Anderson, D., & Paton, D. (1978). British Journal of Cancer.
Acetaminophen Degradation and By-products
Qutob et al. (2022) reviewed the advanced oxidation processes (AOPs) for degrading acetaminophen, highlighting by-products and biotoxicity. This research into the environmental and health impacts of pharmaceutical degradation could inform studies on the stability and safety of new compounds Qutob, M., Hussein, M., Alamry, K., & Rafatullah, M. (2022). RSC Advances.
Pharmacophore Design of p38α MAP Kinase Inhibitors
The design and activity studies of inhibitors based on imidazole scaffolds, as reviewed by Scior et al. (2011), offer insights into the therapeutic applications of imidazole derivatives in inflammation and other diseases. This could suggest areas where the specific compound may have potential applications Scior, T., Domeyer, D., Cuanalo-Contreras, K., & Laufer, S. (2011). Current Medicinal Chemistry.
Biological Effects of Acetamide Derivatives
Kennedy (2001) provided an update on the toxicology of acetamide and its derivatives, which may be relevant to understanding the biological activity and safety profile of related compounds Kennedy, G. (2001). Critical Reviews in Toxicology.
Properties
IUPAC Name |
2-[1-[4-(difluoromethoxy)phenyl]-5-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N3O3S/c1-26-14-6-2-12(3-7-14)16-10-23-19(28-11-17(22)25)24(16)13-4-8-15(9-5-13)27-18(20)21/h2-10,18H,11H2,1H3,(H2,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPQHNLAGFYHDQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)F)SCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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